![molecular formula C8H14O2 B2512456 (4-Metil-2-oxabiciclo[2.2.1]heptan-1-il)metanol CAS No. 2309461-87-6](/img/structure/B2512456.png)
(4-Metil-2-oxabiciclo[2.2.1]heptan-1-il)metanol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(4-Methyl-2-oxabicyclo[221]heptan-1-yl)methanol is a bicyclic compound with a unique structure that includes an oxabicycloheptane ring system
Aplicaciones Científicas De Investigación
(4-Methyl-2-oxabicyclo[2.2.1]heptan-1-yl)methanol has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activity and interactions with enzymes.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of polymers and other materials due to its unique structure.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (4-Methyl-2-oxabicyclo[2.2.1]heptan-1-yl)methanol typically involves the Diels-Alder reaction of furans with olefinic or acetylenic dienophiles . This method allows for the formation of the bicyclic structure in a highly stereoselective manner. The reaction conditions often include the use of a solvent such as dichloromethane and a catalyst like aluminum chloride to facilitate the reaction.
Industrial Production Methods
Industrial production of (4-Methyl-2-oxabicyclo[2.2.1]heptan-1-yl)methanol may involve large-scale Diels-Alder reactions under controlled conditions to ensure high yield and purity. The process may also include purification steps such as distillation or recrystallization to obtain the desired product.
Análisis De Reacciones Químicas
Types of Reactions
(4-Methyl-2-oxabicyclo[2.2.1]heptan-1-yl)methanol undergoes various chemical reactions, including:
Oxidation: This reaction can convert the alcohol group to a carbonyl group using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The compound can be reduced to form different derivatives using reducing agents such as lithium aluminum hydride.
Substitution: The hydroxyl group can be substituted with other functional groups using reagents like thionyl chloride or phosphorus tribromide.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous solution under reflux conditions.
Reduction: Lithium aluminum hydride in anhydrous ether at room temperature.
Substitution: Thionyl chloride in the presence of pyridine at low temperatures.
Major Products Formed
Oxidation: Formation of (4-Methyl-2-oxabicyclo[2.2.1]heptan-1-one).
Reduction: Formation of (4-Methyl-2-oxabicyclo[2.2.1]heptan-1-yl)methane.
Substitution: Formation of (4-Methyl-2-oxabicyclo[2.2.1]heptan-1-yl)methyl chloride.
Mecanismo De Acción
The mechanism of action of (4-Methyl-2-oxabicyclo[2.2.1]heptan-1-yl)methanol involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of certain enzymes, depending on its structure and functional groups. The oxabicycloheptane ring system allows for specific binding interactions with proteins, influencing their activity and function.
Comparación Con Compuestos Similares
Similar Compounds
7-Oxabicyclo[2.2.1]heptane: A similar bicyclic compound with an oxygen bridge.
1-Methyl-4-(1-methylethyl)-7-oxabicyclo[2.2.1]heptane: Another derivative with a similar structure but different substituents.
Uniqueness
(4-Methyl-2-oxabicyclo[221]heptan-1-yl)methanol is unique due to its specific methyl and hydroxyl substituents, which confer distinct chemical and biological properties
Propiedades
IUPAC Name |
(4-methyl-2-oxabicyclo[2.2.1]heptan-1-yl)methanol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H14O2/c1-7-2-3-8(4-7,5-9)10-6-7/h9H,2-6H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AWDLPBJRPSEALQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC12CCC(C1)(OC2)CO |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H14O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
142.20 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![3-(1-phenylethyl)benzo[4,5]imidazo[1,2-a]pyrimido[5,4-e]pyrimidin-4(3H)-one](/img/structure/B2512373.png)
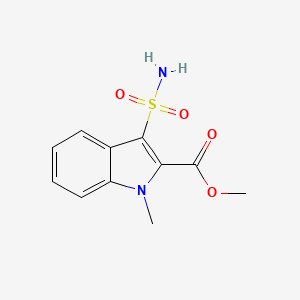
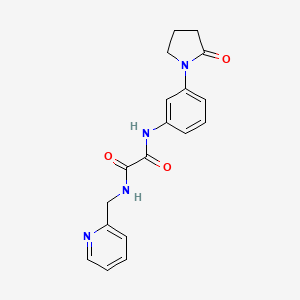
![5-Methyl-2-{5-phenyl-octahydropyrrolo[3,4-c]pyrrol-2-yl}pyrimidine](/img/structure/B2512377.png)
![7-Fluoro-3-({1-[2-(pyridin-3-yl)acetyl]piperidin-4-yl}methyl)-3,4-dihydroquinazolin-4-one](/img/structure/B2512378.png)
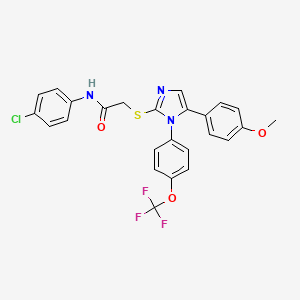


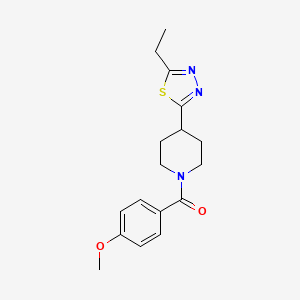
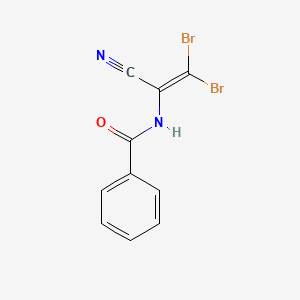
![1-[4-(3-Ethyl-3-hydroxypiperidine-1-carbonyl)piperidin-1-yl]prop-2-en-1-one](/img/structure/B2512389.png)
![2-Chloro-1-(3,5-dihydro-2H-pyrido[3,2-f][1,4]oxazepin-4-yl)propan-1-one](/img/structure/B2512391.png)

![N-(2-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)ethyl)-2-((1-phenyl-1H-tetrazol-5-yl)thio)acetamide](/img/structure/B2512395.png)
